An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole
Abstract: This technical guide provides a comprehensive overview of the putative in vitro mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a member of the nitroimidazole class of compounds. While direct experimental data for this specific molecule is limited in the current body of scientific literature, this document synthesizes the well-established principles of nitroimidazole bioactivation and cytotoxicity with findings from closely related 4-nitroimidazole analogues. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the core bio-reductive activation, molecular targets, and cellular consequences. Furthermore, it outlines detailed experimental protocols for the in vitro evaluation of this compound's mechanism, providing a framework for future research.
Introduction to 1-(4-methoxyphenyl)-4-nitro-1H-imidazole
Nitroimidazoles are a significant class of synthetic compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer properties.[1] Their therapeutic efficacy is intrinsically linked to the presence of a nitro group on the imidazole ring, which is crucial for their mechanism of action.[2][3] The specific compound, 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, features a 4-nitroimidazole core substituted with a methoxyphenyl group at the N-1 position. The positioning of the nitro group at the 4-position may confer distinct biological properties compared to the more extensively studied 5-nitroimidazoles.[4]
Chemical Structure and Properties
The chemical structure of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole consists of a five-membered imidazole ring with a nitro group at the C-4 position and a 4-methoxyphenyl substituent on one of the nitrogen atoms. The electron-withdrawing nature of the nitro group and the electronic properties of the methoxyphenyl substituent are key determinants of the molecule's redox potential and, consequently, its biological activity.
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-4-nitro-1H-imidazole |
Core Mechanism of Action: Bio-reductive Activation
The central paradigm of nitroimidazole action is its status as a prodrug that requires bio-reductive activation to exert its cytotoxic effects.[3][5] This process is particularly efficient in hypoxic environments, such as those found in anaerobic bacteria, protozoa, and the core of solid tumors.[6]
The Critical Role of the Nitro Group
The nitro group is the lynchpin of the molecule's activity. In its unreduced state, the compound is relatively inert. The mechanism is initiated by the enzymatic reduction of the nitro group.[2][7] This process is catalyzed by nitroreductases, a family of enzymes present in various microorganisms and also in mammalian cells, particularly under low oxygen conditions.[3][8]
Enzymatic Reduction and Formation of Reactive Intermediates
Nitroimidazoles passively diffuse into the target cell where they are activated by nitroreductases.[2] These enzymes transfer electrons to the nitro group, leading to the formation of a nitro radical anion.[1][9] In the presence of oxygen, this radical anion can be re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals. However, in anaerobic or hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates. It is these reduced species that are believed to be the primary cytotoxic agents.[10]
Caption: Proposed bio-reductive activation pathway.
Molecular Targets and Cellular Consequences
The highly reactive intermediates generated from the reduction of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole are non-specific and can interact with various cellular macromolecules. However, DNA is considered a primary target.[1]
DNA Damage as a Primary Endpoint
The interaction of the reduced nitroimidazole intermediates with DNA leads to significant damage, disrupting its structure and function.[2][]
The electrophilic nature of the nitroso and hydroxylamine intermediates facilitates their covalent binding to DNA bases. This can lead to the formation of DNA adducts that distort the double helix. Furthermore, the generation of free radicals during the reduction process can cause single and double-strand breaks in the DNA backbone.[9][10]
Inhibition of Nucleic Acid Synthesis
The cumulative effect of DNA adduct formation and strand breaks is the inhibition of critical cellular processes such as DNA replication and transcription.[] This ultimately leads to cell cycle arrest and apoptosis or necrotic cell death.
Experimental Protocols for In Vitro Evaluation
To elucidate the specific in vitro mechanism of action of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole, a series of well-defined experiments are necessary.
Cell Culture and Hypoxia Induction
-
Objective: To cultivate relevant cell lines and induce a hypoxic environment to facilitate the bio-reductive activation of the compound.
-
Protocol:
-
Select appropriate cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) or microbial cultures.
-
Culture the cells in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
To induce hypoxia, place the cultured cells in a hypoxic chamber with a gas mixture of 5% CO₂, 1% O₂, and balance N₂ for 12-24 hours prior to and during drug treatment.
-
Cytotoxicity Assays
-
Objective: To quantify the cytotoxic effects of the compound under both normoxic and hypoxic conditions.
-
Protocol (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Expose the cells to a range of concentrations of 1-(4-methoxyphenyl)-4-nitro-1H-imidazole under both normoxic and hypoxic conditions for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
-
Caption: Workflow for MTT-based cytotoxicity assay.
DNA Damage Assessment
-
Objective: To visualize and quantify the extent of DNA damage induced by the compound.
-
Protocol (Comet Assay):
-
Treat cells with the compound for a defined period.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the "comets" under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized for clear interpretation.
Tabulated Cytotoxicity Data
The IC50 values obtained from cytotoxicity assays should be presented in a tabular format to compare the compound's potency under different conditions and in various cell lines.
| Cell Line | Condition | IC50 (µM) |
| HT-29 | Normoxia | [Experimental Value] |
| HT-29 | Hypoxia | [Experimental Value] |
| MCF-7 | Normoxia | [Experimental Value] |
| MCF-7 | Hypoxia | [Experimental Value] |
Conclusion and Future Directions
Based on the established mechanism of action for nitroimidazoles, it is highly probable that 1-(4-methoxyphenyl)-4-nitro-1H-imidazole acts as a bio-reductive prodrug, exerting its cytotoxic effects through the generation of reactive intermediates that primarily target and damage DNA. The presence of the nitro group at the 4-position may influence its reduction potential and cytotoxic profile, warranting further investigation.
Future research should focus on direct experimental validation of this proposed mechanism. Key areas of investigation include:
-
The identification of the specific nitroreductases involved in the activation of the compound.
-
The characterization of the DNA adducts formed upon treatment.
-
In vivo studies to assess the compound's efficacy and safety in preclinical models of cancer or infectious diseases.
A thorough understanding of the in vitro mechanism of action is a critical step in the rational design and development of novel therapeutic agents based on the 4-nitroimidazole scaffold.
References
- Stratford, I. J., Williamson, C., & Hardy, C. (1981). Cytotoxic Properties of a 4-nitroimidazole (NSC 38087): A Radiosensitizer of Hypoxic Cells in Vitro. British Journal of Cancer, 44(1), 109-116.
- Lecturio. (2021). Nitroimidazoles. Concise Medical Knowledge.
- Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Al-Tel, T. H., et al. (2023).
- Miri, R., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 515-521.
- Patterson, L. H. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 60(10), 4195-4214.
- Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
- Ferreira, E. I., et al. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 107(8), 987-995.
- Meneses, C. N., et al. (2002). DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates. Toxicology Letters, 132(2), 109-115.
- Knight, R. C., et al. (1988). Comparative DNA Damage Induced by Nitroimidazole-Aziridine Drugs: 1. Effects of Methyl Substitution on Drug Action. International Journal of Radiation Oncology, Biology, Physics, 15(3), 703-709.
- Zahoor, A., et al. (1987). DNA damage induced by reduced nitroimidazole drugs. Biochemical Pharmacology, 36(19), 3299-3304.
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388.
- de los Santos, C., et al. (2006). Flexible 5-Guanidino-4-nitroimidazole DNA Lesions: Structures and Thermodynamics. Biochemistry, 45(21), 6665-6676.
- Feasibility paper explores the cytotoxicity of nitroimidazole on tumor cells and liver cells to establish the 2'-nitroimidazole as radiosensitizer in cancer therapy and hypoxia monitoring. Journal of Cancer Science and Therapy.
- Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
- Saber, M., et al. (2020). In vitro evaluation and in vivo efficacy of nitroimidazole-sulfanyl ethyl derivatives against Leishmania (V.) braziliensis and Leishmania (L.) mexicana. Parasitology Research, 119(11), 3659-3671.
- Wikipedia. (2023). Nitroimidazole.
- Kapoor, V. K., et al. (2002). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 64(2), 111-118.
- Szymańska, E., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 899.
- BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses.
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PubMed.
- Singh, R., et al. (2023). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Bacteriology, 205(1), e00267-22.
- Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. PMC.
- Singh, R., et al. (2023). Functions of nitroreductases in mycobacterial physiology and drug susceptibility. Journal of Bacteriology.
- Popiołek, Ł., et al. (2020).
- Moghaddam, F. M., et al. (2022). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 12(1), 18139.
- De Vita, D., et al. (2019). Design, Synthesis, and Biological Evaluation of New 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole Derivatives as Antiprotozoal Agents. ACS Medicinal Chemistry Letters, 10(3), 329-334.
- Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22699-22722.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]
- 3. The Role of Nitroreductases in Resistance to Nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
